Methyl 6-chloro-5-hydroxy-2-methoxynicotinate: Strategic Intermediate for Medicinal Chemistry
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate: Strategic Intermediate for Medicinal Chemistry
This technical guide provides an in-depth analysis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate , a highly specialized pyridine intermediate used in the synthesis of next-generation small molecule inhibitors, particularly targeting the WRN helicase and various kinases.[1][2]
[1][2]
Executive Summary & Compound Identity
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6 ) is a tetra-substituted pyridine scaffold.[1][2][3][4][5][6][7][8] Its structural complexity—featuring four distinct functional groups around the pyridine core—makes it a versatile "linchpin" intermediate.[1][2][8] It allows medicinal chemists to independently functionalize three positions (C3, C5, C6) while utilizing the C2-methoxy group for electronic tuning and solubility enhancement.[2][8]
Recent patent literature (e.g., WO2023062575A1 ) highlights its utility in synthesizing inhibitors for the Werner Syndrome Helicase (WRN), a synthetic lethality target in microsatellite instability-high (MSI-H) cancers.[2][8]
Chemical Identity Table
| Property | Data |
| Chemical Name | Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate |
| CAS Number | 2923011-07-6 |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Low water solubility |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C |
Structural Analysis & Electronic Properties[1][2]
The molecule is a pyridine ring substituted at four positions.[1][2][8] Understanding the electronic interplay between these groups is critical for predicting reactivity.[1][2][8]
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Position 2 (Methoxy): A strong electron-donating group (EDG) by resonance.[1][2][8] It increases electron density in the ring, particularly at C3 and C5, but the inductive effect of the adjacent nitrogen and the C3-ester modulates this.[2][8]
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Position 3 (Methyl Ester): An electron-withdrawing group (EWG).[1][2][8] It activates the ring for nucleophilic attack at C2 and C6, although the C2 position is already "capped" with a methoxy group.[2][8]
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Position 5 (Hydroxyl): A phenolic-like hydroxyl.[1][2][8] It is acidic (pKa ~8–9) due to the electron-poor pyridine ring.[1][2][8] It serves as a nucleophile for O-alkylation.[1][2][8]
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Position 6 (Chlorine): The key electrophilic handle.[1][2][8] Activated by the ring nitrogen and the C3-ester (para-like relationship), it is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or S_NAr displacement.[2][8]
Reactivity Map (Graphviz Diagram)[2][8]
Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][8]
Synthesis & Retrosynthesis Logic
The synthesis of such a densely functionalized pyridine often suffers from regioselectivity issues.[1][2][8] Two primary routes are theoretically viable, with Route A being the most common in industrial settings for similar scaffolds.[2][8]
Route A: Chlorination of 5-Hydroxy-2-methoxynicotinate
This route leverages the directing effects of the hydroxyl group.[1][2][8]
-
Precursor: Methyl 5-hydroxy-2-methoxynicotinate.[1][2][3][8]
-
Mechanism: The C5-OH directs electrophilic chlorination to the ortho positions (C4 and C6).[1][2][8] C6 is sterically less hindered than C4 (which is flanked by the ester and hydroxyl), favoring C6-chlorination.[2][8]
Route B: Selective Displacement from 2,6-Dichloro Precursor[1]
-
Precursor: Methyl 2,6-dichloro-5-hydroxynicotinate.[1][2][8]
-
Reagent: Sodium Methoxide (NaOMe) (1 equivalent).
-
Mechanism: S_NAr reaction. The C2-chlorine is generally more activated than C6 due to the proximity to the ring nitrogen and the ortho ester group.[1][2][8] However, regiocontrol can be difficult, leading to mixtures (as noted in patent literature mentioning "close-eluting isomers").[2][8]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (C6-Functionalization)
Context: This protocol describes the coupling of the C6-chloro group with an aryl boronic acid, a critical step in synthesizing WRN inhibitors.[1]
Reagents:
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the nicotinate substrate, aryl boronic acid, and potassium phosphate tribasic.
-
Solvent Addition: Add degassed THF and water.
-
Catalyst Addition: Under a nitrogen counter-flow, add the Palladium catalyst.[2][8][10] Seal the vial immediately.
-
Reaction: Heat the mixture to 60°C for 16–18 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.[1][2][8] Dry the organic layer over Na₂SO₄.[1][2][8]
-
Purification: Flash chromatography (gradient elution, typically Hexanes/EtOAc) is required to remove palladium residues and boronic acid byproducts.[2][8]
Protocol 2: O-Alkylation of C5-Hydroxyl
Context: Protecting or functionalizing the hydroxyl group often precedes the Suzuki coupling to prevent catalyst poisoning or side reactions.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve Methyl 6-chloro-5-hydroxy-2-methoxynicotinate in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.[1][2][8]
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv) dropwise.[2][8]
-
Reaction: Stir at 50°C for 2–4 hours.
-
Quench: Pour into ice water. The product often precipitates as a solid; otherwise, extract with DCM.[2][8]
Handling & Stability (Self-Validating Safety)
-
Acidity Warning: The C5-hydroxyl is significantly more acidic than a typical phenol due to the electron-deficient pyridine ring.[1][2] Avoid strong bases if ester hydrolysis (saponification) is not desired.[2][8]
-
Thermal Stability: While the core is stable, the C6-chloro bond is liable to hydrolysis under harsh acidic conditions at high temperatures (reverting to a pyridone).[2][8]
-
Storage: Store under Argon/Nitrogen at 2–8°C. Moisture can lead to slow hydrolysis of the methyl ester.[1][2][8]
References
-
World Intellectual Property Organization (WIPO). (2023).[1][2][8] Cyclic vinyl sulfone compounds as WRN inhibitors. WO2023062575A1.[1][2][8] (Discloses the use of CAS 2923011-07-6 as a key intermediate).[1][2][5][8] Link[2][8]
-
BLD Pharm. (2024).[1][2][8] Product Analysis: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6).[1][2][3][4][5][6][7][8] Link
-
ChemicalBook. (2024).[1][2][8] Methyl 6-chloro-5-hydroxy-2-methoxynicotinate Properties and Suppliers. Link
-
Li, J. J. (2014).[2][8] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2][8] (General reference for pyridine functionalization logic).
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- 2. Methyl 5-Hydroxy-2-Methoxynicotinate | CymitQuimica [cymitquimica.com]
- 3. 106718-97-2|Ethyl 6-chloro-2-methoxynicotinate|BLD Pharm [bldpharm.com]
- 4. 1246765-45-6|Methyl 6-chloro-2-ethoxynicotinate|BLD Pharm [bldpharm.com]
- 5. 65515-33-5|6-Chloro-2-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 6. 42521-10-8|Methyl 2-chloro-6-methoxyisonicotinate|BLD Pharm [bldpharm.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors - Google Patents [patents.google.com]
